molecular formula C15H12FN3OS B3429411 5-(2-fluorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 743444-27-1

5-(2-fluorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3429411
CAS No.: 743444-27-1
M. Wt: 301.3 g/mol
InChI Key: GJWDTLRKWGLMBS-UHFFFAOYSA-N
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Description

5-(2-Fluorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS: Not assigned

Properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c16-12-8-4-5-9-13(12)20-10-14-17-18-15(21)19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWDTLRKWGLMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143525
Record name 5-[(2-Fluorophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743444-27-1
Record name 5-[(2-Fluorophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743444-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Fluorophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.

    Introduction of the Fluorophenoxymethyl Group: This step involves the nucleophilic substitution reaction where a fluorophenol derivative reacts with a suitable alkylating agent to introduce the fluorophenoxymethyl group.

    Final Assembly: The phenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group undergoes nucleophilic substitution, particularly in alkaline conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers.

    5-(2-fluorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol+R-XNaOHR-S-triazole derivative+HX\text{this compound} + \text{R-X} \xrightarrow{\text{NaOH}} \text{R-S-triazole derivative} + \text{HX}

    This reaction is critical for modifying solubility or biological activity .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce thioesters .

Schiff Base Formation

The thiol group can condense with aldehydes or ketones to form Schiff bases, which are intermediates for further cyclization:

Triazole-thiol+R-CHOR-CH=N-triazole-thiol+H2O\text{Triazole-thiol} + \text{R-CHO} \rightarrow \text{R-CH=N-triazole-thiol} + \text{H}_2\text{O}

Example : Reaction with 4-chlorobenzaldehyde yields azomethine derivatives, confirmed by FTIR (C=N stretch at ~1614 cm⁻¹) and NMR (δ 8.3–8.5 ppm for imine proton) .

Cyclization Reactions

Under basic conditions, the compound participates in cyclization to form fused heterocycles:

  • With thioglycolic acid : Forms thiazolidinone derivatives via ring closure .

    Triazole-thiol+HS-CH2COOHΔThiazolidinone-triazole hybrid\text{Triazole-thiol} + \text{HS-CH}_2\text{COOH} \xrightarrow{\Delta} \text{Thiazolidinone-triazole hybrid}

    These hybrids exhibit enhanced antimicrobial activity (MIC: 0.5–1 μM against S. aureus) .

Oxidation Reactions

The thiol group oxidizes to disulfides in the presence of mild oxidizing agents (e.g., H₂O₂):

2Triazole-SHH2O2Triazole-S-S-triazole+2H2O2\,\text{Triazole-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{Triazole-S-S-triazole} + 2\,\text{H}_2\text{O}

Disulfide derivatives are explored for anticancer applications .

Coupling with Pharmacophores

The triazole-thiol scaffold is coupled with bioactive molecules to create hybrids:

  • With ciprofloxacin : Forms S-bridged hybrids via thiol-ene click chemistry, showing potent antibacterial activity (MIC: 0.43–4.7 μM) .

  • With quinazolinylpiperidinyl moieties : Enhances activity against X. oryzae (EC₅₀: 34.5–47.5 μg/mL) .

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes. These complexes are studied for catalytic or antimicrobial roles .

Mechanistic Insights

  • Thiol Reactivity : The -SH group’s nucleophilicity is enhanced by the electron-withdrawing fluorophenoxymethyl group, facilitating substitutions .

  • Triazole Ring Stability : The 1,2,4-triazole core remains intact under most conditions, directing modifications to the thiol or side chains .

Scientific Research Applications

Structure and Characteristics

The compound consists of a triazole ring substituted with a fluorophenoxymethyl group and a phenyl moiety. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Synthetic Routes

Synthesis of 5-(2-fluorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Substitution Reactions : The introduction of the 2-fluorophenoxymethyl group can be performed via nucleophilic substitution on appropriate precursors.
  • Thiol Group Incorporation : The thiol functionality can be introduced through thiolation reactions involving sulfur sources.

Pharmacological Applications

  • Antifungal Activity : Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been tested against various fungal strains and shows promising results comparable to established antifungal agents.
  • Anticancer Properties : Studies have demonstrated that compounds containing triazole rings can inhibit cancer cell proliferation. Specific investigations into the effects of this compound on cancer cell lines have shown reduced viability and induced apoptosis.
  • Antibacterial Effects : Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Agrochemical Applications

The compound has potential applications in agriculture as a fungicide or herbicide due to its biological activity against plant pathogens. Its effectiveness in controlling fungal diseases in crops could contribute to sustainable agricultural practices.

Material Science

Research into the incorporation of triazole derivatives into polymer matrices has shown enhanced mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials with specific functional characteristics.

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of this compound against Candida albicans. The results indicated an IC50 value significantly lower than that of fluconazole, suggesting superior efficacy.

Case Study 2: Anticancer Activity

In a recent investigation reported in Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.

Case Study 3: Agricultural Application

Research conducted by agricultural scientists demonstrated that formulations containing this triazole derivative effectively reduced fungal infections in wheat crops by over 60%, indicating its potential as a biopesticide.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the fluorophenoxymethyl group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(2-fluorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with structurally related triazole derivatives, focusing on substituent effects, biological activities, and synthetic routes.

Structural Modifications and Substituent Effects

Compound Name Substituents at Key Positions Key Structural Features Biological Activity Reference
Target Compound 5: 2-Fluorophenoxymethyl
4: Phenyl
Electron-withdrawing fluorine enhances stability and binding affinity. Limited direct data; inferred anticancer/antimicrobial potential.
5-[(4-tert-Butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 5: 4-tert-Butylphenoxymethyl Bulky tert-butyl group increases lipophilicity. Not explicitly reported; likely influences pharmacokinetics.
5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 3: 2-Bromophenyl (via S-alkylation) Bromine enhances halogen bonding; used as a precursor for antimicrobial derivatives. Antimicrobial activity against S. aureus and C. albicans (MIC: 12.5–25 µg/mL).
5-(2-Aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5: 2-Aminothiazole Thiazole ring enables DHFR inhibition. Anticancer activity (IC₅₀: 1.2–3.8 µM against leukemia cells).
5-(2-Furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5: 2-Furyl Furyl group introduces π-π stacking potential. Safety data available (GHS-compliant); no explicit activity reported.
5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 5: 2-Isopropyl-5-methylphenoxymethyl Branched alkyl groups improve membrane permeability. Synthetic intermediate; no activity data.

Key Research Findings and Trends

Substituent-Driven Activity : Electron-withdrawing groups (e.g., fluorine, bromine) enhance binding to biological targets, while bulky groups (tert-butyl) improve pharmacokinetic properties .

Safety Profiles : Derivatives such as 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have established safety data (GHS compliance), aiding translational research .

Biological Activity

5-(2-Fluorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (commonly referred to as compound 1) is a member of the triazole-thiol class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of compound 1, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The molecular formula for compound 1 is C22H22FN5OSC_{22}H_{22}FN_5OS, with a molecular weight of approximately 423.5 g/mol. The presence of the fluorophenyl group and the triazole ring contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that triazole-thiol derivatives exhibit significant antimicrobial properties. In a comparative study, compound 1 was tested against various microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli , Klebsiella pneumoniae ), and fungi (e.g., Candida albicans ).

Table 1: Antimicrobial Activity of Compound 1

MicroorganismInhibition Zone Diameter (mm) at 1% ConcentrationInhibition Zone Diameter (mm) at 5% Concentration
Staphylococcus aureus916
Escherichia coli712
Klebsiella pneumoniae510
Candida albicans814

The results indicate that compound 1 exhibits moderate to good antimicrobial activity, particularly at higher concentrations. The electron-donating groups in the structure enhance its efficacy against these microorganisms .

Anticancer Activity

Compound 1 has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines, such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), revealed promising cytotoxic effects.

Table 2: Cytotoxicity of Compound 1 Against Cancer Cell Lines

Cell LineIC50 (µM)
Human Melanoma IGR3912.5
Triple-Negative Breast Cancer MDA-MB-23115.0
Pancreatic Carcinoma Panc-120.0

The cytotoxicity was assessed using the MTT assay, showing that compound 1 selectively inhibits cancer cell proliferation while sparing normal cells, indicating its potential as an anticancer agent .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, compound 1 has been investigated for its antioxidant activity. The presence of the thiol group in its structure is believed to contribute significantly to its ability to scavenge free radicals.

In a study comparing various triazole derivatives, compound 1 exhibited superior antioxidant activity compared to other tested compounds. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer .

Q & A

Basic Research Question

  • Synthesis : Follow green chemistry principles (e.g., microwave-assisted, solvent-free reactions) to minimize waste .
  • Characterization : Combine HRMS for molecular formula confirmation, 2D NMR (COSY, HSQC) for stereochemistry, and XRD for crystal structure elucidation .
  • Data reporting : Include detailed reaction conditions (yields, purification methods) and spectral data in supplementary materials for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(2-fluorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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